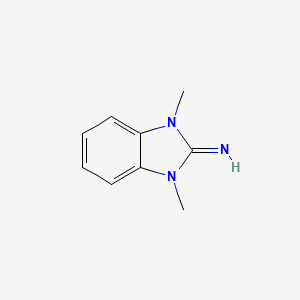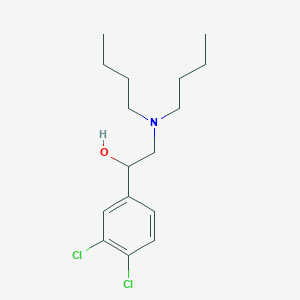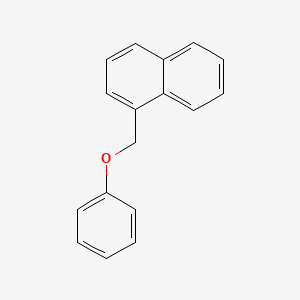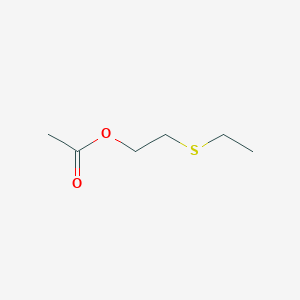![molecular formula C16H12Br2 B14729944 1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] CAS No. 5865-77-0](/img/structure/B14729944.png)
1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]: is an organic compound with the molecular formula C16H12Br2 It is a derivative of benzene, where two benzene rings are connected by an ethyne (acetylene) linkage, and each benzene ring has a bromomethyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromomethylbenzene.
Formation of Ethyne Linkage: The next step involves the coupling of two 2-bromomethylbenzene molecules through an ethyne linkage. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is usually maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles (e.g., hydroxide, amine, or thiol groups).
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as the Sonogashira coupling, to introduce additional functional groups or extend the conjugated system.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents like water or alcohols.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are used in solvents like THF or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or THF.
Major Products:
Substitution Reactions: Products include 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene], 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene], and 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene].
Coupling Reactions: Products include extended conjugated systems or functionalized derivatives.
Oxidation and Reduction: Products include corresponding aldehydes, carboxylic acids, or methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with extended conjugation, which are useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules. Its bromomethyl groups can be functionalized to introduce various pharmacophores, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] depends on the specific application and the functional groups introduced during its chemical transformations. For example:
In Organic Synthesis:
In Biological Systems: The compound can interact with biological targets through its functionalized derivatives, which may bind to specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(methyl)benzene]
Comparison:
- Uniqueness: The presence of bromomethyl groups in 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] makes it highly reactive and versatile for further functionalization. This distinguishes it from its hydroxymethyl, aminomethyl, and thiomethyl analogs, which have different reactivity profiles.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the bromomethyl derivative is particularly useful for introducing a wide range of functional groups through nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
5865-77-0 |
|---|---|
Molekularformel |
C16H12Br2 |
Molekulargewicht |
364.07 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-[2-[2-(bromomethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-8H,11-12H2 |
InChI-Schlüssel |
VSJAGSWIVZSYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)C#CC2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



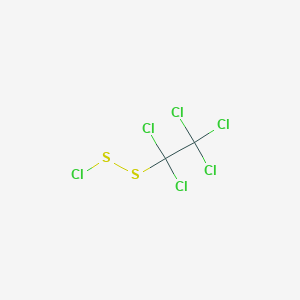

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

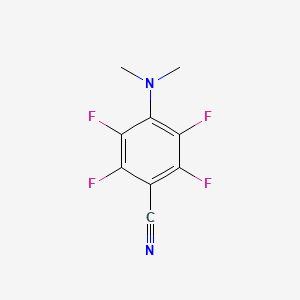
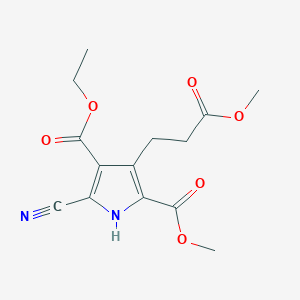
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
